molecular formula C18H24FNO3 B2710067 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate CAS No. 1797565-27-5

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate

Cat. No.: B2710067
CAS No.: 1797565-27-5
M. Wt: 321.392
InChI Key: HQBHCQABBJUCNA-UHFFFAOYSA-N
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Description

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a chemical compound that belongs to the class of azepane derivatives. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Scientific Research Applications

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including its use as a precursor for drug development.

    Biological Research: It is used in biological studies to investigate its effects on various biological pathways and targets.

    Industrial Applications: The compound is used in the synthesis of other chemical compounds and materials, making it valuable in industrial processes.

Preparation Methods

The synthesis of 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom with a fluorophenyl group using suitable reagents and conditions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetate ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced with other functional groups using suitable nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate can be compared with other similar compounds, such as:

    (3-(4-Fluorophenyl)azepan-1-yl)(furan-2-yl)methanone: This compound also contains the azepane ring and a fluorophenyl group but differs in the additional functional groups attached.

    (3-(4-Fluorophenyl)azepan-1-yl)(pyrazin-2-yl)methanone: Similar to the previous compound, this one has a pyrazinyl group instead of the acetate group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[1-[3-(4-fluorophenyl)azepan-1-yl]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO3/c1-13(21)23-18(2,3)17(22)20-11-5-4-6-15(12-20)14-7-9-16(19)10-8-14/h7-10,15H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBHCQABBJUCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)N1CCCCC(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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